インドパミド

概要

説明

インダパミドは、主に高血圧およびうっ血性心不全に関連する浮腫の治療に使用されるチアジド系利尿薬です。 利尿薬と血管拡張薬の両方の二重作用で知られており、血圧を低下させ、心血管イベントを予防するのに効果的です .

2. 製法

合成経路と反応条件: インダパミドの合成は、一般的に、4-クロロ-3-スルファモイルベンゾイルクロリドと2-メチルインドリンの縮合を伴います。 反応はピリジンまたはトリエチルアミンなどの塩基の存在下で行われ、生成物は再結晶によって精製されます .

工業生産方法: インダパミドの工業生産は、収率と純度の最適化に重点を置いています。 1つの方法は、反応系の水分量を制御し、テトラヒドロフランの代わりにジクロロメタンを溶媒として使用することです。 このアプローチにより、生産コストを削減し、不純物を最小限に抑えることができます .

科学的研究の応用

インダパミドは、幅広い科学研究で応用されています。

化学: 利尿作用のメカニズムと薬物相互作用の研究におけるモデル化合物として使用されています。

生物学: 細胞イオン輸送への影響と、酸化ストレスに対する潜在的な保護効果について調査されています。

医学: 降圧作用と心臓保護作用について広く研究されています。 また、他の降圧薬との併用における有効性を評価するために、臨床試験で使用されています。

作用機序

インダパミドは、二重のメカニズムを通じてその効果を発揮します。

利尿作用: ネフロンの遠位尿細管におけるナトリウム-塩化物シンポーターを阻害し、ナトリウムと水の排泄を増加させます。

血管拡張作用: インダパミドは、血管平滑筋細胞へのカルシウム流入を阻害することで血管拡張を誘導し、末梢抵抗を減らし、血圧を低下させます .

類似化合物:

ヒドロクロロチアジド: 高血圧と浮腫に使用される別のチアジド系利尿薬。

クロルタリドン: インダパミドと比較して、作用時間が長いチアジド系利尿薬。

フロセミド: より重度の浮腫と高血圧に使用されるループ利尿薬

インダパミドの独自性: インダパミドは、利尿作用と血管拡張作用を組み合わせたことで、高血圧の管理に包括的なアプローチを提供します。 一部の他の利尿薬とは異なり、インダパミドはグルコースや脂質代謝に大きな影響を与えず、代謝上の問題のある患者にとって好ましい選択肢となっています .

生化学分析

Biochemical Properties

Indapamide interacts with various enzymes and proteins in the body. It is highly lipid-soluble due to its indoline moiety . This characteristic likely explains why indapamide’s renal clearance makes up less than 10% of its total systemic clearance .

Cellular Effects

Indapamide has significant effects on various types of cells and cellular processes. It influences cell function by reducing the fluid and salt retention associated with congestive heart failure . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indapamide exerts its effects at the molecular level through several mechanisms. It inhibits the reabsorption of sodium and chloride ions in the cortical diluting segment of the ascending limb of Henle’s loop . This leads to an increase in the excretion of sodium and water, reducing blood pressure .

Temporal Effects in Laboratory Settings

The effects of Indapamide have been studied over time in laboratory settings. It has been found that there is no significant change from baseline in serum lipid levels and glucose levels after 2 to 3 months’ treatment with indapamide . This neutral effect was maintained after 9 and 12 months of treatment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of indapamide focuses on optimizing yield and purity. One method involves controlling the water content in the reaction system and using methylene dichloride as a solvent instead of tetrahydrofuran. This approach reduces production costs and minimizes impurities .

化学反応の分析

反応の種類: インダパミドは、以下を含むさまざまな化学反応を起こします。

酸化: インダパミドは酸化されてスルホキシドおよびスルホンを形成することができます。

還元: 還元反応は、インダパミドを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬が、酸性または塩基性条件で使用されます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な製品:

酸化: スルホキシドおよびスルホン。

還元: アミン誘導体。

置換: さまざまな置換スルホンアミド

類似化合物との比較

Hydrochlorothiazide: Another thiazide diuretic used for hypertension and edema.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.

Furosemide: A loop diuretic used for more severe cases of edema and hypertension

Uniqueness of Indapamide: Indapamide is unique due to its combined diuretic and vasodilatory effects, which provide a more comprehensive approach to managing hypertension. Unlike some other diuretics, indapamide does not significantly affect glucose or lipid metabolism, making it a preferred choice for patients with metabolic concerns .

特性

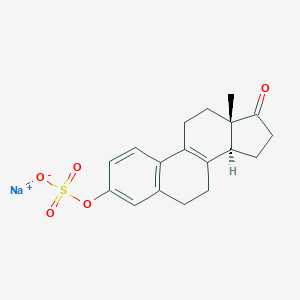

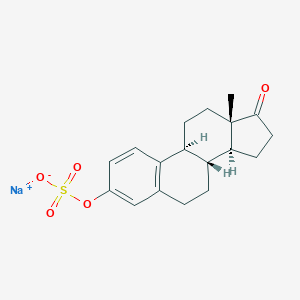

IUPAC Name |

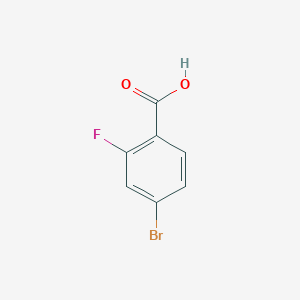

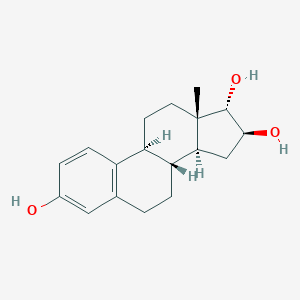

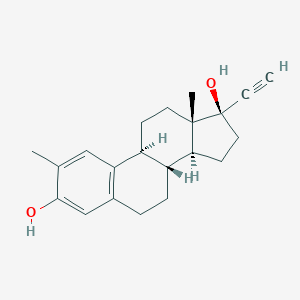

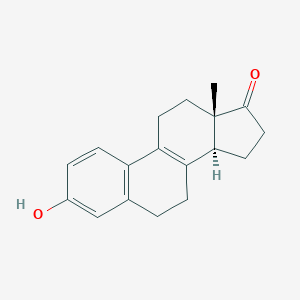

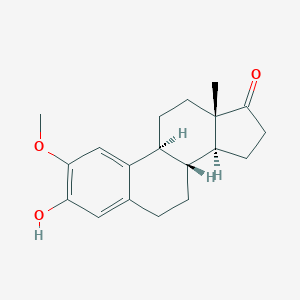

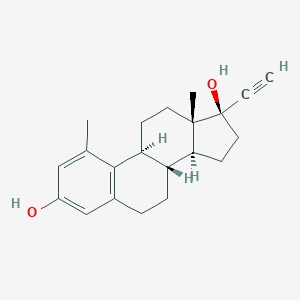

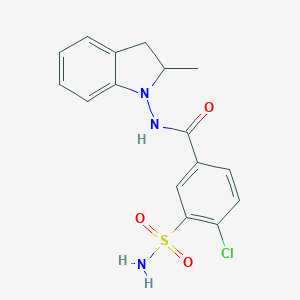

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDAHWYSQHTHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044633 | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |

| Record name | SID855885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle. | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26807-65-8 | |

| Record name | Indapamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indapamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162, 161 °C | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。